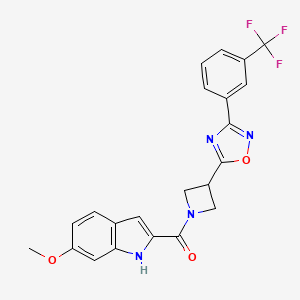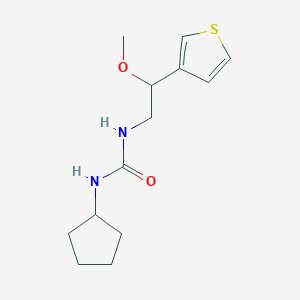![molecular formula C18H19F3N4O3S B2925565 N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide CAS No. 883031-24-1](/img/structure/B2925565.png)
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is responsible for the survival and proliferation of malignant B-cells in various types of B-cell malignancies. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a crucial enzyme in the BCR signaling pathway, which plays a critical role in the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound leads to downstream effects, including inhibition of NF-κB and AKT signaling pathways, which are involved in cell survival and proliferation. This ultimately leads to apoptosis of malignant B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, this compound has also been shown to inhibit other kinases, such as ITK and JAK3, which are involved in T-cell and NK-cell signaling pathways. This may have implications for the treatment of other types of hematological malignancies. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in various cellular processes. This compound has also been shown to have good pharmacokinetic properties, which allows for convenient dosing in animal models. However, one limitation of this compound is its relatively low solubility in water, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of BTK inhibitors with improved selectivity and pharmacokinetic properties. Additionally, there is ongoing research into the role of BTK in non-hematological malignancies, such as solid tumors, which may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(trifluoromethyl)pyridine-2-amine, which is then coupled with 4-chloro-3-nitrobenzenesulfonyl chloride to form 4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)-3-nitrobenzene. This intermediate is then reduced to the corresponding amine, which is further coupled with 4-acetamidophenylboronic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to apoptosis (programmed cell death) of malignant B-cells. This compound has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-13(26)23-15-2-4-16(5-3-15)29(27,28)25-10-8-24(9-11-25)17-12-14(6-7-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECKKKKSZMMKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2925485.png)
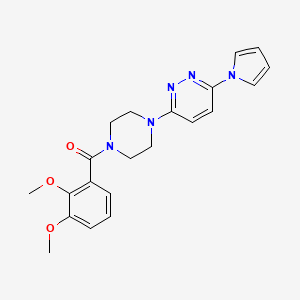
![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)
![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)
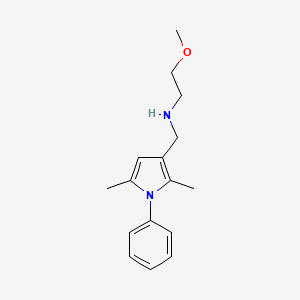
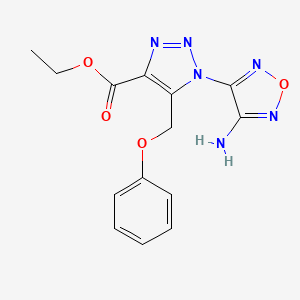
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)


